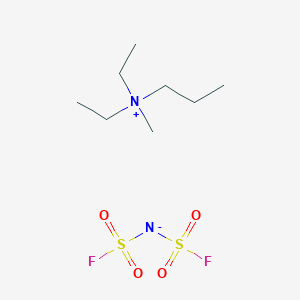
3-(Trifluoromethyl)piperidin-3-ol hydrochloride
説明
3-(Trifluoromethyl)piperidin-3-ol hydrochloride is a chemical compound with the CAS Number: 1417794-45-6 . It has a molecular weight of 205.61 and its IUPAC name is 3-(trifluoromethyl)-3-piperidinol hydrochloride . It is a solid substance .
Molecular Structure Analysis
The InChI code for 3-(Trifluoromethyl)piperidin-3-ol hydrochloride is 1S/C6H10F3NO.ClH/c7-6(8,9)5(11)2-1-3-10-4-5;/h10-11H,1-4H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
3-(Trifluoromethyl)piperidin-3-ol hydrochloride is a solid substance . It has a molecular weight of 205.61 and its IUPAC name is 3-(trifluoromethyl)-3-piperidinol hydrochloride . The InChI code for this compound is 1S/C6H10F3NO.ClH/c7-6(8,9)5(11)2-1-3-10-4-5;/h10-11H,1-4H2;1H .科学的研究の応用
Discovery and Synthesis for Anti-tuberculosis Activity
A study by Sun et al. (2009) identified a novel piperidinol, closely related to 3-(Trifluoromethyl)piperidin-3-ol hydrochloride, exhibiting significant anti-tuberculosis activity. The creation of a 22-member optimization library using parallel synthesis further explored the structure-activity relationship, revealing promising anti-tuberculosis agents despite observed in vivo side effects limiting their further development (Sun et al., 2009).
Ring Contraction and Synthesis Methodologies
Feraldi-Xypolia et al. (2015) reported on the ring contraction of 3-hydroxy-3-(trifluoromethyl)piperidines through an aziridinium intermediate, leading to the synthesis of 2-substituted 2-(trifluoromethyl)pyrrolidines. This process allows for the incorporation of a quaternary center at the C2 position, demonstrating the compound's versatility in synthetic chemistry (Feraldi‐Xypolia et al., 2015).
Palladium-Catalyzed [4 + 2] Annulation
García-Vázquez et al. (2021) described a method to access analogs of 3-fluoro- and trifluoromethylthio-piperidines, which are crucial for discovery chemistry. This approach allows for chemoselective derivatization with high diastereocontrol, showcasing the compound's importance in the development of fluorinated N-heterocycles (García-Vázquez et al., 2021).
Enantioselective Synthesis and Hydrogenation
Chen et al. (2015) presented an enantioselective iridium-catalyzed hydrogenation method for trifluoromethyl substituted pyridinium hydrochlorides, leading to chiral poly-substituted piperidines. This methodology underscores the compound's role in achieving complex molecular scaffolds with significant stereogenic control (Chen et al., 2015).
Structural Characterization
Szafran et al. (2007) conducted a detailed structural analysis of 4-piperidinecarboxylic acid hydrochloride, a compound closely related to 3-(Trifluoromethyl)piperidin-3-ol hydrochloride. Through single crystal X-ray diffraction, computational calculations, and FTIR spectrum analysis, the study provided insights into the molecular structure and interactions, highlighting the importance of structural characterization in understanding compound properties (Szafran et al., 2007).
特性
IUPAC Name |
3-(trifluoromethyl)piperidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5(11)2-1-3-10-4-5;/h10-11H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGUTDFYLNZYCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(C(F)(F)F)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)piperidin-3-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




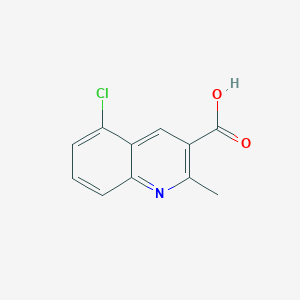


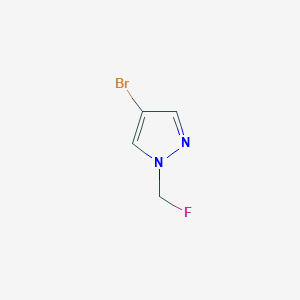
![3-[(1S)-1-azidoethyl]pyridine](/img/structure/B1435753.png)

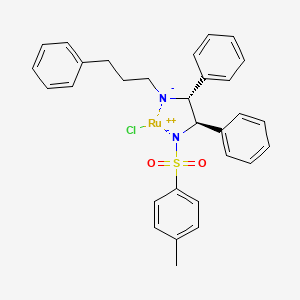


![3-Amino-N-[2-(1H-imidazol-4-yl)ethyl]propanamide ditrifluoroacetate](/img/structure/B1435764.png)
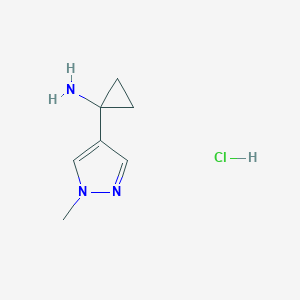
![(E)-[(Z)-[amino(methylsulfanyl)methylidene]amino][(2H-1,3-benzodioxol-5-yl)methylidene]amine hydroiodide](/img/structure/B1435766.png)
